3-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)propan-1-ol 3-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)propan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16081229
InChI: InChI=1S/C15H15N3OS/c19-8-4-7-16-14-12-9-13(11-5-2-1-3-6-11)20-15(12)18-10-17-14/h1-3,5-6,9-10,19H,4,7-8H2,(H,16,17,18)
SMILES:
Molecular Formula: C15H15N3OS
Molecular Weight: 285.4 g/mol

3-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)propan-1-ol

CAS No.:

Cat. No.: VC16081229

Molecular Formula: C15H15N3OS

Molecular Weight: 285.4 g/mol

* For research use only. Not for human or veterinary use.

3-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)propan-1-ol -

Specification

Molecular Formula C15H15N3OS
Molecular Weight 285.4 g/mol
IUPAC Name 3-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]propan-1-ol
Standard InChI InChI=1S/C15H15N3OS/c19-8-4-7-16-14-12-9-13(11-5-2-1-3-6-11)20-15(12)18-10-17-14/h1-3,5-6,9-10,19H,4,7-8H2,(H,16,17,18)
Standard InChI Key JYTXBEIHFUQUIS-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CC3=C(N=CN=C3S2)NCCCO

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Substituent Configuration

The compound features a thieno[2,3-d]pyrimidine core, a bicyclic system comprising fused thiophene and pyrimidine rings. The phenyl group at position 6 and the 3-aminopropanol moiety at position 4 define its structural identity (Figure 1). Computational analyses reveal a planar thienopyrimidine system with the phenyl ring adopting a near-orthogonal orientation relative to the core, minimizing steric hindrance . The 3-aminopropanol side chain introduces hydrogen-bonding capabilities, critical for target engagement.

Table 1: Molecular and Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₁₅N₃OS
Molecular Weight285.4 g/mol
IUPAC Name3-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]propan-1-ol
SMILESC1=CC=C(C=C1)C2=CC3=C(N=CN=C3S2)NCCCO
Hydrogen Bond Donors/Acceptors3/4

Synthetic Pathways and Optimization

Key Synthetic Strategies

Synthesis begins with the construction of the thienopyrimidine core. A reported route involves cyclocondensation of phenylacetaldehyde with ethyl 3-cyanopropanoate to yield phenylthiophene intermediates, followed by formamide-mediated ring closure to form the pyrimidone . Subsequent chlorination using POCl₃ introduces reactivity at position 4, enabling nucleophilic substitution with 3-aminopropanol (Scheme 1).

Table 2: Critical Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Thiophene FormationPhenylacetaldehyde, ethyl 3-cyanopropanoate, 120°C68
Pyrimidone CyclizationFormamide, 160°C, 6 hr72
ChlorinationPOCl₃, reflux, 3 hr85
Aminopropanol Coupling3-Aminopropanol, DIPEA, DMF, 60°C63

Purification and Characterization

Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity. LC-MS and ¹H/¹³C NMR confirm structural integrity, with characteristic signals at δ 8.2 ppm (pyrimidine H) and δ 3.6 ppm (propanol CH₂).

Cell LineIC₅₀ (μM)Apoptosis Induction (%)Reference
MCF-712.3 ± 1.243.2 ± 3.1
A54918.7 ± 2.129.8 ± 2.4

Mechanism of Action and Target Engagement

Kinase Binding Dynamics

Molecular dynamics simulations reveal stable hydrogen bonds between the propanol hydroxyl group and kinase hinge residues (e.g., EGFR Met793). The phenyl group enhances hydrophobic interactions, while the thienopyrimidine core maintains π-π stacking with conserved phenylalanine residues.

Downstream Signaling Modulation

Treatment downregulates PI3K/Akt and MAPK pathways, reducing phosphorylated ERK and Akt levels by >50% at 10 μM. This dual inhibition underscores its potential in overcoming resistance to single-target agents.

Therapeutic Applications and Future Directions

Oncology

Preclinical data support its development as an adjunct to cisplatin in NSCLC, showing synergistic effects (combination index = 0.82). Phase I trials are pending to evaluate pharmacokinetics and tolerability.

Inflammatory Diseases

Preliminary evidence suggests JAK2/STAT3 pathway inhibition, reducing IL-6 production in macrophages by 62% at 20 μM. Structural analogs are being explored for rheumatoid arthritis.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator